![molecular formula C22H26O5 B1231270 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 40834-86-4](/img/structure/B1231270.png)

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals characterized by complex cyclopenta[b]furan structures, which are of significant interest in organic synthesis and pharmaceutical research. These compounds are noted for their intricate ring systems and potential for diverse chemical reactivity.

Synthesis Analysis

The synthesis of structurally complex cyclopenta[b]furan derivatives involves multi-step reactions, including the cleavage of tricyclic structures and the employment of palladium-catalyzed oxidative carbonylation. For instance, Gimazetdinov et al. (2016) described the synthesis of a related cyclopentane by cleaving a tricyclic bowl-shaped aminal, showcasing the complexity involved in assembling such molecules (Gimazetdinov et al., 2016).

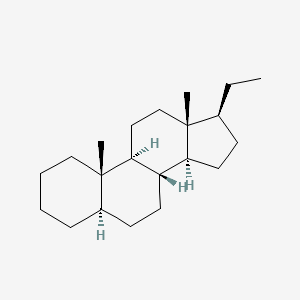

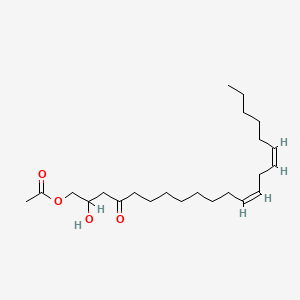

Molecular Structure Analysis

The molecular structure of cyclopenta[b]furan derivatives, including the one , typically features a combination of furan rings with cyclopentane units. These structures often exhibit chair conformations and planar arrangements that are crucial for their chemical reactivity and physical properties. Wang et al. (2011) analyzed the crystal structure of a related compound, revealing the presence of a planar furan ring and a chair conformation cyclohexane ring, illustrating the molecular complexity of these entities (Wang et al., 2011).

Chemical Reactions and Properties

Cyclopenta[b]furan compounds undergo a variety of chemical reactions, including cyclization, carbonylation, and rearrangement processes. Gabriele et al. (2012) demonstrated the direct oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters, highlighting the chemical versatility of these molecules (Gabriele et al., 2012).

Physical Properties Analysis

The physical properties of cyclopenta[b]furan derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and substituent groups. Studies like those by Wang et al. provide insights into the crystallographic parameters that define these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are dictated by the unique structure of the cyclopenta[b]furan ring system. For example, the study by Sarnikar et al. (2022) on the synthesis of benzo[b]cyclopenta[e][1,4]oxazin-2(1H)-one derivatives showcases the reactivity of furan-containing compounds under catalyzed conditions (Sarnikar et al., 2022).

科学的研究の応用

Stereoselective Synthesis and Derivative Formation

Synthetic Pathways

Research has shown the ability to synthesize enantiomerically pure derivatives from furan and other starting materials, leading to compounds suitable for constructing complex molecular structures such as trisaccharides. These synthetic pathways emphasize the potential of the compound in the field of organic synthesis and medicinal chemistry (Gerber & Vogel, 2001).

Chemical Properties and Reactions

Studies have explored the compound's reactions, including cleavage from tricyclic aminals and the synthesis of specific cyclopentane derivatives, highlighting its versatility in chemical synthesis (Gimazetdinov et al., 2016).

Applications in Molecular Structure Elucidation

Absolute Configuration Determination

The absolute configuration of related compounds has been determined, which is crucial for understanding their biological activity and for the development of pharmaceuticals. This work involves detailed structural analysis, including the study of molecular conformations and interactions (Fun et al., 2010).

Crystal Structure Analysis

Research has also focused on determining the crystal structures of derivatives, which is essential for drug design and for understanding the material properties of new compounds (Wang et al., 2011).

Biochemical and Pharmaceutical Potential

- Chiral Resolution and Absolute Configuration: The compound and its derivatives have been used in studies for chiral resolution and determining the absolute configuration of alkanols, showcasing its importance in stereochemistry and the development of enantioselective syntheses (Nemoto et al., 2004).

将来の方向性

特性

IUPAC Name |

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWSJGXEQPXXSZ-QSQWMDCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

CAS RN |

40834-86-4 |

Source

|

| Record name | 5-(Benzoyloxy)-3,3a,4,5,6,6a-hexahydro-4-(3-oxo-1-octenyl)-2H-cyclopenta(b)furan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)

![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)